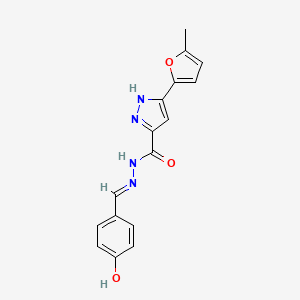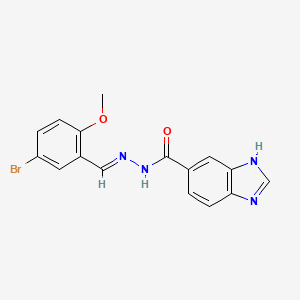
N'-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a hydroxybenzylidene group, a methylfuran moiety, and a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
准备方法
The synthesis of N’-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4-hydroxybenzaldehyde with 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst. This reaction forms the Schiff base, N’-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization from an appropriate solvent to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
化学反应分析
N’-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The hydroxy group in the benzylidene moiety can undergo substitution reactions with halogenating agents, leading to the formation of halogenated derivatives.
Condensation: The compound can participate in further condensation reactions with various aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
N’-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: Due to its pharmacological properties, it is studied for its potential therapeutic applications, including as a candidate for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of N’-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes.
相似化合物的比较
N’-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
N’-(4-Hydroxybenzylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but with a different furan moiety, leading to variations in its chemical and biological properties.
N’-(4-Hydroxybenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide:
N’-(4-Hydroxybenzylidene)-3-(5-methylpyridin-2-yl)-1H-pyrazole-5-carbohydrazide: The incorporation of a pyridine ring introduces nitrogen into the structure, affecting its electronic properties and interactions with biological targets.
属性
CAS 编号 |
303106-40-3 |
|---|---|
分子式 |
C16H14N4O3 |
分子量 |
310.31 g/mol |
IUPAC 名称 |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O3/c1-10-2-7-15(23-10)13-8-14(19-18-13)16(22)20-17-9-11-3-5-12(21)6-4-11/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+ |
InChI 键 |
OWVJRPYIOVNKLE-RQZCQDPDSA-N |
手性 SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)O |
规范 SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-1-(4-chlorobenzyl)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11982793.png)
![8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-7-YL (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11982806.png)

![N-((E)-2-[5-(3,4-Dichlorophenyl)-2-furyl]-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B11982810.png)

![2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11982821.png)
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11982822.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11982832.png)

![Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate](/img/structure/B11982842.png)
![3-(2,4-dichlorophenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11982843.png)
![7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11982845.png)


